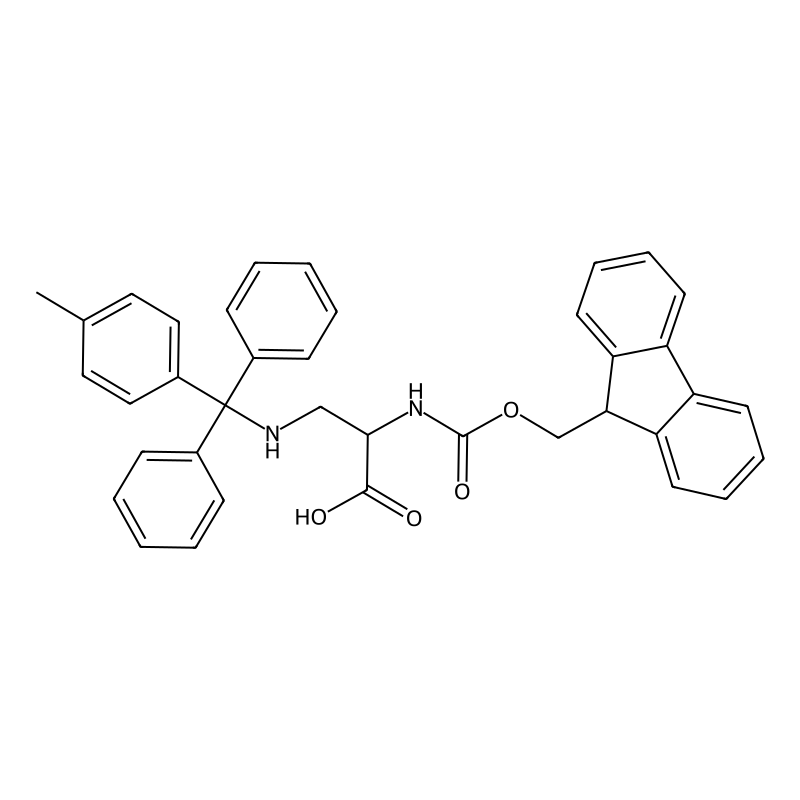Fmoc-Dap(Mtt)-OH

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Fmoc-Dap(Mtt)-OH is a chemical building block used in a specific type of chemical synthesis called solid-phase peptide synthesis (SPPS) []. SPPS is a powerful technique for creating peptides, which are chains of amino acids that play essential roles in biological processes [].
Fmoc and Mtt Groups
Fmoc-Dap(Mtt)-OH has two important functional groups attached to it:
- Fmoc (Fluorenylmethoxycarbonyl): This group protects the N-terminus (amino group) of the amino acid during peptide chain assembly. Protection is necessary to ensure the desired amino acid gets incorporated at each step [].
- Mtt (4-Methyltrityl): This group protects the side chain of the amino acid, specifically the amine group of diaminopropionic acid (Dap) in this case. The Mtt group can be selectively removed under specific conditions, allowing for further modifications of the peptide side chain [, ].
Applications in Peptide Synthesis
Fmoc-Dap(Mtt)-OH is particularly useful for synthesizing several types of peptides:
- Branched Peptides: The Mtt group's selective removal allows for the introduction of branching units at the Dap side chain, creating more complex peptide structures.
- Peptides with Modified Side Chains: After Mtt removal, the Dap side chain becomes available for further chemical modifications, enabling the creation of peptides with specific functionalities.
- Templates and Resins: Fmoc-Dap(Mtt)-OH can be incorporated into linker molecules used to create solid supports for peptide synthesis or to build multifunctionalized resins for combinatorial chemistry applications [, ].
Fmoc-Dap(Mtt)-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-(p-methyltrityl)-L-2,3-diaminopropionic acid, is a specialized amino acid derivative used primarily in solid-phase peptide synthesis. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha amino group and a p-methyltrityl (Mtt) protecting group on the beta amino group. This compound facilitates the synthesis of peptides with unique structural characteristics, particularly those requiring specific side-chain functionalities.
The biological activity of Fmoc-Dap(Mtt)-OH is closely linked to the peptides synthesized using it. Peptides containing this amino acid can exhibit diverse biological functions, including antimicrobial and antiviral properties. The specific activity often depends on the peptide's sequence and structure, which are influenced by the unique features of Fmoc-Dap(Mtt)-OH.
The synthesis of Fmoc-Dap(Mtt)-OH typically involves standard procedures for amino acid derivatization. Key methods include:
- Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain while minimizing side reactions.
- Protecting Group Strategy: The Fmoc and Mtt groups are selectively removed under mild conditions to facilitate further reactions without damaging sensitive functional groups.
The incorporation of Fmoc-Dap(Mtt)-OH into peptides often requires careful control of reaction conditions, particularly to avoid unwanted lactamization .
Fmoc-Dap(Mtt)-OH is primarily used in:
- Peptide Synthesis: It serves as a building block for synthesizing complex peptides with specific functionalities.
- Drug Development: Peptides synthesized from Fmoc-Dap(Mtt)-OH are explored for therapeutic applications due to their potential biological activities.
- Research Tools: It is employed in studies investigating peptide structure-function relationships.
Studies involving Fmoc-Dap(Mtt)-OH often focus on its interactions within peptide sequences. These investigations help elucidate how modifications at the beta position influence peptide folding, stability, and interactions with biological targets. Such studies are crucial for understanding how structural variations affect biological outcomes.
Several compounds share structural similarities with Fmoc-Dap(Mtt)-OH, each possessing unique properties:
These compounds are utilized in similar contexts but offer distinct advantages based on their specific chemical properties and biological activities.








